molecular formula C14H14N2O3 B5934006 ethyl 6'-methoxy-2,3'-bipyridine-3-carboxylate

ethyl 6'-methoxy-2,3'-bipyridine-3-carboxylate

Cat. No.: B5934006
M. Wt: 258.27 g/mol
InChI Key: ZHXSUULRWLNXBQ-UHFFFAOYSA-N
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Description

Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 6’-position of the bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable precursor with methanol in the presence of a base.

    Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bipyridine core to a dihydrobipyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: N-oxides of the bipyridine core.

    Reduction: Alcohol derivatives and dihydrobipyridine.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate depends on its application:

    As a Ligand: It coordinates with metal ions through the nitrogen atoms of the bipyridine core, forming stable complexes. These complexes can catalyze various chemical reactions by providing an active site for substrate binding and transformation.

    Biological Activity: The compound may interact with specific proteins or enzymes, inhibiting their function or altering their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological processes in target cells.

Comparison with Similar Compounds

Ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate can be compared with other bipyridine derivatives:

    6-methoxy-2,2’-bipyridine: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    2,2’-bipyridine: A simpler structure without the methoxy and ester groups, commonly used as a ligand in coordination chemistry.

    4,4’-dimethyl-2,2’-bipyridine: Contains methyl groups at the 4,4’-positions, influencing its steric and electronic properties.

The uniqueness of ethyl 6’-methoxy-2,3’-bipyridine-3-carboxylate lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

ethyl 2-(6-methoxypyridin-3-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)11-5-4-8-15-13(11)10-6-7-12(18-2)16-9-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXSUULRWLNXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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